Pantoprazole-d6

Übersicht

Beschreibung

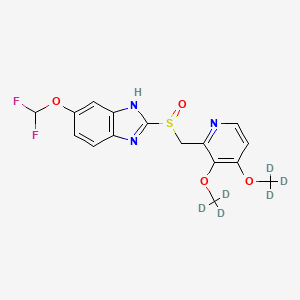

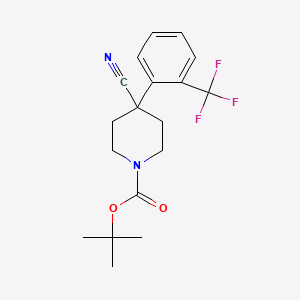

Pantoprazol-d6 ist eine deuterierte Form von Pantoprazol, einem Protonenpumpenhemmer, der hauptsächlich zur Behandlung von gastroösophagealer Refluxkrankheit und anderen Erkrankungen eingesetzt wird, die mit einer übermäßigen Magensäureproduktion einhergehen. Die deuterierte Version, Pantoprazol-d6, wird aufgrund ihrer stabilen Isotopeigenschaften oft als interner Standard in der Massenspektrometrie verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pantoprazol-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Pantoprazolmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Ein üblicher Ansatz ist die Verwendung von deuteriertem Methanol in Gegenwart eines Katalysators, um Wasserstoffatome durch Deuterium zu ersetzen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pantoprazol-d6 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Steuerung der Reaktionsbedingungen, um die effiziente Einarbeitung von Deuteriumatomen zu gewährleisten. Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur Reinigung des Endprodukts und zur Sicherstellung seiner isotopen Reinheit verwendet .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pantoprazol-d6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Sulfoxidgruppe in Pantoprazol kann unter bestimmten Bedingungen weiter zu einem Sulfon oxidiert werden.

Reduktion: Die Sulfoxidgruppe kann mit Hilfe von Reduktionsmitteln wieder zu einem Sulfid reduziert werden.

Substitution: Die Methoxygruppen im Pyridinring können nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Peroxide in Gegenwart eines Katalysators.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Nucleophile wie Thiole oder Amine unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Sulfonderivaten.

Reduktion: Bildung von Sulfidderivaten.

Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Pantoprazol-d6 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Interner Standard in der Massenspektrometrie: Wird zur Quantifizierung von Pantoprazol in biologischen Proben verwendet.

Pharmakokinetische Studien: Hilft bei der Untersuchung des Metabolismus und der Verteilung von Pantoprazol im Körper.

Arzneimittel-Abgabesysteme: Untersucht auf seine kontrollierten Freisetzungseigenschaften in Arzneimittel-Abgabesystemen.

Wirkmechanismus

Pantoprazol-d6 wirkt, wie Pantoprazol, durch Hemmung des Hydrogen-Kalium-ATPase-Enzyms in den Magensäurezellen. Diese Hemmung verhindert den letzten Schritt der Magensäureproduktion und führt zu einer signifikanten Reduktion der Säuresekretion . Die Bindung von Pantoprazol an das Enzym ist irreversibel, was zu einer lang anhaltenden Unterdrückung der Säuresekretion führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pantoprazole-d6 involves the incorporation of deuterium atoms into the pantoprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the efficient incorporation of deuterium atoms. High-performance liquid chromatography (HPLC) is often used to purify the final product and ensure its isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

Pantoprazole-d6 undergoes various chemical reactions, including:

Oxidation: The sulfoxide group in pantoprazole can be further oxidized to a sulfone under specific conditions.

Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents.

Substitution: The methoxy groups in the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pantoprazole-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Internal Standard in Mass Spectrometry: Used for the quantification of pantoprazole in biological samples.

Pharmacokinetic Studies: Helps in studying the metabolism and distribution of pantoprazole in the body.

Drug Delivery Systems: Investigated for its controlled release properties in drug delivery systems.

Wirkmechanismus

Pantoprazole-d6, like pantoprazole, exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion . The binding of pantoprazole to the enzyme is irreversible, resulting in prolonged suppression of acid secretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Omeprazol

- Esomeprazol

- Lansoprazol

- Dexlansoprazol

- Rabeprazol

Vergleich

Pantoprazol-d6 ist aufgrund seiner deuterierten Natur einzigartig, die für eine verbesserte Stabilität sorgt und eine präzise Quantifizierung in analytischen Studien ermöglicht. Im Vergleich zu anderen Protonenpumpenhemmern hat Pantoprazol aufgrund seiner irreversiblen Bindung an das Hydrogen-Kalium-ATPase-Enzym eine längere Wirkdauer .

Die deuterierte Form von Pantoprazol-d6 macht es besonders wertvoll in Forschungsumgebungen, wo es als zuverlässiger interner Standard für die Massenspektrometrie und andere analytische Techniken dient .

Eigenschaften

IUPAC Name |

2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678727 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922727-65-9 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)

![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1502807.png)